D-beta-homoglutamic acid-HCl

Vue d'ensemble

Description

Molecular Structure Analysis

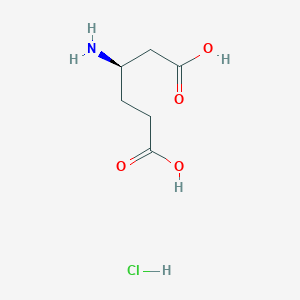

The molecular formula of D-beta-homoglutamic acid-HCl is C6H12ClNO4 . The molecular weight is 197.62 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of D-beta-homoglutamic acid-HCl include a molecular weight of 197.62 g/mol . The boiling point is 364.0±32.0 °C at 760 mmHg .Applications De Recherche Scientifique

Nonlinear Optical Material

D-beta-homoglutamic acid-HCl could potentially be used as a nonlinear optical material . Nonlinear optical materials are crucial for the advancement of optoelectronics, telecommunications, and the laser industry . They are sought after for their substantial second- and third-order optical nonlinearities and quick response time .

Optoelectronic and Photonic Devices

The compound could be used in the fabrication of optoelectronic and photonic devices . These devices have greatly benefitted from the use of second- and third-order nonlinear optical materials . Semi-organic materials like D-beta-homoglutamic acid-HCl, which combine the enhanced properties of organic and inorganic crystals, are ideal for frequency doubling and device fabrication .

Drug Delivery

D-beta-homoglutamic acid-HCl could potentially be used in drug delivery applications . Poly-γ-glutamic acid (γ-PGA), a biopolymer of microbial origin consisting of repeating units of L-glutamic acid and/or D-glutamic acid, has been used in the delivery of active agents to action sites . Given its biodegradability, γ-PGA is being tipped to dislodge synthetic plastics in drug delivery application .

Production of Nonlinear Optical Materials

D-beta-homoglutamic acid-HCl could be used in the production of nonlinear optical materials . The formation of LGHCl crystals was confirmed through the application of Powder X-ray diffraction (PXRD) and FT-IR analysis .

Microbial Production

D-beta-homoglutamic acid-HCl could be used in microbial production . γ-PGA is produced by gram-positive bacteria, chiefly Bacillus sp., and some gram-negative bacteria like Fusobacterium nucleatum .

Production of Biodegradable Plastics

D-beta-homoglutamic acid-HCl could potentially be used in the production of biodegradable plastics . Due to its biodegradability, γ-PGA is being tipped to dislodge synthetic plastics in various applications .

Safety and Hazards

The safety data sheet for a similar compound, L-beta-Homoglutamic acid hydrochloride, suggests that it may cause skin burns and eye damage, and may be corrosive to metals . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . These precautions may also apply to D-beta-homoglutamic acid-HCl.

Mécanisme D'action

Target of Action

D-beta-homoglutamic acid-HCl, also known as (3R)-3-aminohexanedioic acid hydrochloride , is a derivative of glutamic acid . Glutamic acid is an amino acid that plays a crucial role in protein synthesis and acts as a neurotransmitter in brain function . It is an excitatory neurotransmitter and a precursor for the synthesis of GABA in GABAergic neurons .

Mode of Action

It is known that glutamic acid activates both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

It is a precursor for the synthesis of GABA in GABAergic neurons . It also plays a role in the citric acid cycle , contributing to energy production within cells.

Pharmacokinetics

It is known that physiological responses to surgery, critical illness, and subsequent resuscitation can alter both pharmacokinetics (pk) and pharmacodynamics (pd) . These changes may necessitate alterations in pharmacotherapy to achieve desired outcomes .

Result of Action

Given its relation to glutamic acid, it may influence neurotransmission and protein synthesis in the brain .

Action Environment

The action environment of D-beta-homoglutamic acid-HCl is likely to be influenced by various factors, including temperature, pH, and the presence of other molecules. It is recommended to store D-beta-homoglutamic acid-HCl at 2-8 °C , suggesting that temperature could affect its stability and efficacy.

Propriétés

IUPAC Name |

(3R)-3-aminohexanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUKSNPNAOIQKU-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-beta-homoglutamic acid-HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3037751.png)

![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline](/img/structure/B3037762.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)

![1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B3037766.png)